hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers
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Overview
Description
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride, Mixture of diastereomers, is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hexahydro-furo-pyrrole ring system and a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid and hydrochloride functionalities. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride has a broad range of applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, this compound is valuable for developing new materials and studying reaction mechanisms.
Biology: It can be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific diseases.
Industry: In industrial applications, it can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but often include key signaling cascades or metabolic processes essential for cellular function.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2H-furo[2,3-c]pyrrole: A structurally related compound without the carboxylic acid and hydrochloride functionalities.
2-Carboxylic acid derivatives: Compounds with similar carboxylic acid groups but different ring systems or substituents.
Pyrrole derivatives: Compounds containing the pyrrole ring system with various functional groups.
Uniqueness
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride stands out due to its combination of a hexahydro-furo-pyrrole ring system and a carboxylic acid group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features, such as drug design and complex organic synthesis.
Properties
Molecular Formula |
C7H12ClNO3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-7(10)5-1-4-2-8-3-6(4)11-5;/h4-6,8H,1-3H2,(H,9,10);1H |
InChI Key |
TVIVVIJHEJUJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2OC1C(=O)O.Cl |
Origin of Product |
United States |
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